molecular formula C21H27N3O3 B2978418 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide CAS No. 1705667-00-0

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

Cat. No. B2978418
CAS RN: 1705667-00-0
M. Wt: 369.465
InChI Key: HNAWKCTXACNJNM-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Cyclic Dipeptidyl Ureas

    Research on the synthesis of cyclic dipeptidyl ureas, involving compounds structurally related to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide, highlights innovative approaches to create new classes of pseudopeptidic triazines. These compounds are synthesized through Ugi reactions and subsequent modifications, demonstrating potential for diverse biological activities and applications in drug design (Sañudo et al., 2006).

  • Crystal Structure Analysis

    Studies on crystal structure, such as the analysis of rac-(R,R)-N,N'-oxalyldivalinol, provide valuable insights into the molecular conformation, hydrogen-bonding patterns, and overall structural characteristics of compounds related to oxalamides. Such structural analyses are crucial for understanding the physicochemical properties and potential interactions with biological targets (Štefanić et al., 2004).

Potential Biological Activities

  • Antimicrobial and Antifungal Activities

    The synthesis and characterization of isatin derivatives, including compounds structurally similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide, have shown potential antimicrobial and antifungal activities. Such compounds could be valuable in developing new therapeutics for various infections (Bargavi et al., 2021).

  • Synthesis of Fused Heterocycles

    The utility of key intermediates for the synthesis of macrocyclic systems incorporating fused or exocyclic nitrogen heterocycles indicates the versatility of compounds structurally related to oxalamides. These synthetic strategies could be applied to the development of complex molecules with potential pharmaceutical applications (Zoorob et al., 2012).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-24-14-17(16-9-5-6-10-18(16)24)19(25)13-23-21(27)20(26)22-12-11-15-7-3-2-4-8-15/h5-7,9-10,14,19,25H,2-4,8,11-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAWKCTXACNJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

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